molecular formula C6H11NO2 B12441008 5-Amino-2-hydroxyhex-4-en-3-one

5-Amino-2-hydroxyhex-4-en-3-one

Cat. No.: B12441008
M. Wt: 129.16 g/mol
InChI Key: LCUXDJQNMWSPPE-UHFFFAOYSA-N
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Description

5-Amino-2-hydroxy-hex-4-en-3-one is an organic compound with the molecular formula C6H11NO2. It is characterized by the presence of an amino group (-NH2), a hydroxyl group (-OH), and a double bond within a six-carbon chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-hydroxy-hex-4-en-3-one can be achieved through several methods. One common approach involves the reaction of 5-amino-2-hydroxyhexanal with an appropriate oxidizing agent to form the desired compound. The reaction conditions typically include a controlled temperature and pH to ensure the stability of the intermediate and final product .

Industrial Production Methods

Industrial production of 5-Amino-2-hydroxy-hex-4-en-3-one often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-hydroxy-hex-4-en-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, acylating agents.

Major Products Formed

The major products formed from these reactions include various ketones, aldehydes, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Amino-2-hydroxy-hex-4-en-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Amino-2-hydroxy-hex-4-en-3-one involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and participate in various biochemical reactions. These interactions can modulate enzyme activity, influence metabolic pathways, and affect cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-2-hydroxy-hex-4-en-3-one is unique due to its specific arrangement of functional groups and the position of the double bond, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

5-amino-2-hydroxyhex-4-en-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-4(7)3-6(9)5(2)8/h3,5,8H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCUXDJQNMWSPPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C=C(C)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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